molecular formula C17H21N5O2S B263146 Methyl 2-({[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)benzoate

Methyl 2-({[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)benzoate

Cat. No.: B263146
M. Wt: 359.4 g/mol
InChI Key: SICANCZCLPXAKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)benzoate: is an organic compound that belongs to the class of triazine derivatives This compound is characterized by its complex structure, which includes a triazine ring, a piperidine moiety, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-({[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)benzoate typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the piperidine group and the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-({[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: In biological research, Methyl 2-({[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)benzoate is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a valuable tool for understanding enzyme function and regulation .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as a candidate for treating various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of Methyl 2-({[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine
  • 4-Methoxy-6-methyl-1,3,5-triazin-2-amine
  • 2-Methoxy-4-methyl-1,3,5-triazine-6-amine

Comparison: Compared to these similar compounds, Methyl 2-({[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)benzoate is unique due to its additional piperidine and benzoate ester groups.

Properties

Molecular Formula

C17H21N5O2S

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 2-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methylsulfanyl]benzoate

InChI

InChI=1S/C17H21N5O2S/c1-24-15(23)12-7-3-4-8-13(12)25-11-14-19-16(18)21-17(20-14)22-9-5-2-6-10-22/h3-4,7-8H,2,5-6,9-11H2,1H3,(H2,18,19,20,21)

InChI Key

SICANCZCLPXAKF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1SCC2=NC(=NC(=N2)N)N3CCCCC3

Canonical SMILES

COC(=O)C1=CC=CC=C1SCC2=NC(=NC(=N2)N3CCCCC3)N

Origin of Product

United States

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